Lipophilicity Comparison: XLogP3-AA of the 3-Fluoro-5-nitro Derivative vs. 3-Nitro and 4-Nitro Analogs
The target compound exhibits a computed XLogP3-AA of 2.1, reflecting balanced lipophilicity imparted by the trifluoromethyl and aromatic fluorine substituents. This value is nearly identical to the 3-nitro analog (2.0956) and substantially lower than the 4-nitro regioisomer (2.6918), indicating that the meta-nitro/fluoro pattern preserves a lower logP than the para-nitro arrangement [1]. For procurement decisions in medicinal chemistry programs that prioritize logP in the 2.0–2.5 range for oral bioavailability, the 3-fluoro-5-nitro derivative offers a distinct physicochemical profile that the 4-nitro analog cannot replicate.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide: 2.0956; 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide: 2.6918 |
| Quantified Difference | Target vs. 3-nitro analog: Δ = +0.0044; Target vs. 4-nitro analog: Δ = -0.5918 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The logP difference of 0.59 log units relative to the 4-nitro isomer translates to approximately a 3.9-fold difference in octanol-water partition coefficient, which directly affects membrane permeability predictions and formulation strategy.
- [1] PubChem Compound Summary for CID 98041238, 2,2,2-trifluoro-N-(3-fluoro-5-nitrophenyl)acetamide, XLogP3-AA = 2.1. View Source
